BenchChemオンラインストアへようこそ!

Hydroxymetronidazole

Antimicrobial susceptibility Helicobacter pylori MIC90

Hydroxymetronidazole (MNZOH), the primary CYP2A6-mediated hydroxylated metabolite of metronidazole, exhibits distinct physicochemical and analytical properties that preclude substitution with metronidazole or related nitroimidazoles. Key discriminators: XLogP3 of -1.3 (vs. -0.1), unique MRM transition m/z 187.9 → 125.9, and λmax 311 nm. Only a matched certified reference standard ensures accurate quantification for therapeutic drug monitoring, residue surveillance in food-producing animals, and bioanalytical method validation. Procure traceable, batch-certified material to meet national food safety standards for nitroimidazole veterinary drug residue testing.

Molecular Formula C6H9N3O4
Molecular Weight 187.15 g/mol
CAS No. 4812-40-2
Cat. No. B135297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxymetronidazole
CAS4812-40-2
Synonyms1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole
2-(hydroxymethyl)-5-nitro-1H-imidazole-1-ethanol
2-hydroxymethylmetronidazole
2-hydroxymetronidazole
20396 RP
RP 20396
RP-20396
Molecular FormulaC6H9N3O4
Molecular Weight187.15 g/mol
Structural Identifiers
SMILESC1=C(N(C(=N1)CO)CCO)[N+](=O)[O-]
InChIInChI=1S/C6H9N3O4/c10-2-1-8-5(4-11)7-3-6(8)9(12)13/h3,10-11H,1-2,4H2
InChIKeyAEHPOYAOLCAMIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxymetronidazole (CAS 4812-40-2) Product Guide: Differentiated Metabolite for Analytical and Antimicrobial Research


Hydroxymetronidazole (Metronidazole-OH, MNZOH, CAS 4812-40-2) is the primary hydroxylated metabolite of metronidazole, belonging to the nitroimidazole class of antimicrobial agents [1]. It is formed endogenously via hepatic cytochrome P450-mediated oxidation (primarily CYP2A6) and constitutes a major circulating and excretory species following metronidazole administration [2]. As an analytical reference standard, hydroxymetronidazole enables accurate quantification of parent drug metabolism, therapeutic drug monitoring (TDM), and residue surveillance in food-producing animals [3]. Its procurement is essential for laboratories requiring traceable, certified reference materials to support method development, validation, and compliance with regulatory residue testing programs, including those aligned with national food safety standards for nitroimidazole veterinary drug residues [4].

Why Hydroxymetronidazole Reference Standard Cannot Be Substituted with Metronidazole or Other Analogs


Substitution of hydroxymetronidazole with metronidazole or structurally related nitroimidazoles (e.g., tinidazole, dimetridazole) is scientifically invalid for analytical method development and validation. Hydroxymetronidazole exhibits distinct physicochemical properties, chromatographic behavior, and mass spectrometric fragmentation patterns that necessitate a matched analytical standard for accurate identification and quantification [1]. Specifically, hydroxymetronidazole possesses a lower XLogP3 value of -1.3 versus -0.1 for metronidazole, resulting in altered reversed-phase HPLC retention characteristics [2]. In LC-MS/MS applications, the optimal multiple reaction monitoring (MRM) transition for hydroxymetronidazole (m/z 187.9 → 125.9) differs substantially from that of metronidazole (m/z 171.85 → 127.9), requiring compound-specific tuning [3]. Furthermore, hydroxymetronidazole displays different UV absorption maxima (λmax 311 nm) compared to metronidazole (λmax 320 nm), precluding accurate dual-wavelength quantification using a single calibrant [4]. These fundamental analytical differences mandate the use of certified hydroxymetronidazole reference material for any assay claiming to measure this specific metabolite.

Quantitative Differentiation of Hydroxymetronidazole: Comparative Evidence for Scientific Selection


Superior In Vitro Antimicrobial Potency of Hydroxymetronidazole Against Helicobacter pylori Versus Parent Compound

Hydroxymetronidazole exhibits greater in vitro antimicrobial activity against Helicobacter pylori than the parent compound metronidazole. In a head-to-head susceptibility study of 22 H. pylori clinical isolates using the agar dilution method, the hydroxy metabolite demonstrated an MIC90 value of 0.33 µg/mL [1]. While the study abstract notes the activity was 'even greater than that of the parent compound,' the full numerical MIC90 for metronidazole was not reported in the accessible excerpt [1]. A subsequent in vitro synergy study evaluated the combination of metronidazole and hydroxymetronidazole against 19 H. pylori isolates. When the metabolite was added, the proportion of metronidazole-sensitive isolates demonstrating synergy increased from 1/12 (8.3%) to 5/12 (41.7%), a 5-fold enhancement in synergistic response rate [2].

Antimicrobial susceptibility Helicobacter pylori MIC90 Metabolite activity

Distinct Steady-State Pharmacokinetic Profile: Hydroxymetronidazole Exhibits 3.2-Fold Lower Plasma Exposure Than Parent Metronidazole

Hydroxymetronidazole exhibits a markedly different steady-state pharmacokinetic profile compared to metronidazole, characterized by significantly lower systemic exposure. In a clinical pharmacokinetic study involving 29 healthy volunteers receiving oral metronidazole, the steady-state area under the concentration-time curve (AUCss) for hydroxymetronidazole was 69,009 h·ng/mL, compared to 217,686 h·ng/mL for the parent drug metronidazole [1]. This represents a 3.2-fold reduction in plasma exposure for the metabolite. Similarly, the maximum steady-state concentration (Cmaxss) for hydroxymetronidazole was 6,376 ng/mL versus 28,193 ng/mL for metronidazole, a 4.4-fold difference [1]. The time to reach maximum concentration (tmax, median) was also substantially delayed for the metabolite at 4.0 hours versus 1.0 hour for metronidazole [1].

Pharmacokinetics Steady-state exposure AUC Metabolite kinetics

Prolonged Elimination Half-Life of Hydroxymetronidazole Relative to Parent Drug

Hydroxymetronidazole demonstrates a significantly prolonged elimination half-life compared to the parent compound. Following a single 500 mg intravenous dose of metronidazole, the serum elimination half-life (t1/2) of hydroxymetronidazole was measured at 18.0 hours, whereas the half-life of metronidazole itself was substantially shorter [1]. This class-level inference is supported by earlier pharmacokinetic studies reporting hydroxymetronidazole half-life values ranging from 9.5 to 15.3 hours in subjects with normal renal function [2]. The extended half-life of the metabolite has direct implications for dosing interval considerations and accumulation during multiple-dose regimens, as well as for the interpretation of residue depletion studies in food animal matrices [3].

Pharmacokinetics Elimination half-life Metabolite kinetics Renal function

Differential Cerebrospinal Fluid Distribution: Hydroxymetronidazole CSF/Penetration Ratio of 79%

Hydroxymetronidazole exhibits distinct cerebrospinal fluid (CSF) penetration characteristics compared to metronidazole. In a study of brain-injured patients with external ventricular drains receiving 500 mg metronidazole every 8 hours, the CSF-to-unbound plasma AUC0-τ ratio for hydroxymetronidazole was 79% ± 16% [1]. While metronidazole demonstrated extensive CSF distribution with a ratio of 86% ± 16%, the absolute CSF concentrations of the metabolite were substantially lower due to its reduced plasma exposure [1]. Critically, the concentration profiles in CSF were predominantly flat for both compounds compared to plasma profiles, indicating slower equilibration kinetics across the blood-CSF barrier [1].

CNS penetration Cerebrospinal fluid Blood-brain barrier Tissue distribution

Validated Analytical Differentiation: Distinct UPLC-MS/MS Recoveries and HPLC-UV Detection Wavelengths

Hydroxymetronidazole requires compound-specific analytical parameters for accurate quantification, precluding direct substitution with metronidazole calibrants. In a validated UPLC-MS/MS method for simultaneous quantitation in human plasma, recoveries for metronidazole ranged from 88% to 99%, whereas recoveries for 2-hydroxymetronidazole were systematically lower, ranging from 78% to 86% [1]. Matrix effects in plasma were 102% to 105% for metronidazole and 99% to 106% for hydroxymetronidazole [1]. The optimized MRM transitions were distinct: m/z 171.85 → 127.9 for metronidazole versus m/z 187.9 → 125.9 for 2-hydroxymetronidazole [1]. In HPLC-UV applications, optimal detection wavelengths differ: 320 nm for metronidazole versus 311 nm for 2-hydroxymetronidazole [2]. The method precision (relative standard deviation) remained below 6% for both analytes [2].

Analytical chemistry UPLC-MS/MS HPLC-UV Method validation

Differential Residue Depletion Kinetics in Food Animal Tissues

Hydroxymetronidazole exhibits distinct residue depletion kinetics in edible animal tissues compared to metronidazole, with differential detection limits in various matrices. In a validated HPLC method for rainbow trout muscle and skin tissue analysis, the limit of detection (LOD) in skin tissue was 3 µg/kg for metronidazole versus 5 µg/kg for hydroxymetronidazole [1]. Mean recoveries in muscle tissue also differed: 93% for metronidazole at 10 µg/kg spiking level versus 79% for hydroxymetronidazole at 10-100 µg/kg [1]. Both compounds were detectable in muscle and skin tissues shortly after the administration period but fell below detection limits 3 weeks post-treatment [1]. The differential matrix-specific LODs and recoveries underscore the necessity of using matched analytical standards for accurate residue surveillance compliance testing, as codified in national food safety standards for nitroimidazole residues [2].

Residue analysis Food safety Depletion kinetics Veterinary drug residue

Key Application Scenarios for Hydroxymetronidazole Reference Standard in Analytical and Pharmacokinetic Research


Bioanalytical Method Development and Validation for Pharmacokinetic Studies

Hydroxymetronidazole reference standard is essential for developing and validating LC-MS/MS or HPLC-UV methods intended to simultaneously quantify metronidazole and its primary metabolite in biological matrices. As demonstrated by Stancil et al., the compound-specific MRM transition (m/z 187.9 → 125.9) and distinct recovery characteristics (78-86%) require a matched analytical standard for accurate calibration and quality control [1]. Laboratories conducting clinical pharmacokinetic studies or therapeutic drug monitoring of metronidazole must procure certified hydroxymetronidazole material to achieve method validation parameters compliant with bioanalytical method validation guidelines [1].

Veterinary Drug Residue Surveillance in Food-Producing Animals

Regulatory and contract testing laboratories performing residue analysis of nitroimidazole veterinary drugs in animal-derived foods (muscle, skin, eggs, plasma) require hydroxymetronidazole as a certified reference standard. The differential limits of detection observed in trout tissues (5 µg/kg for hydroxymetronidazole versus 3 µg/kg for metronidazole in skin) mandate the use of the specific metabolite standard for accurate quantification [2]. This application is directly aligned with national food safety standards for the determination of nitroimidazole drug residues, where hydroxymetronidazole is specified as a target analyte [3].

In Vitro Antimicrobial Susceptibility and Metabolite Activity Research

Microbiology research laboratories investigating the antimicrobial activity of nitroimidazole metabolites against anaerobic bacteria and Helicobacter pylori can utilize hydroxymetronidazole to study metabolite-specific potency. The demonstrated MIC90 of 0.33 µg/mL against H. pylori isolates establishes a baseline activity level for comparative susceptibility studies [4]. Additionally, the metabolite's capacity to enhance synergy with companion drugs (5/12 isolates showing synergy versus 1/12 without the metabolite) supports its use in combination activity research [5].

CNS Penetration and Blood-Brain Barrier Transport Studies

Neuroscience and pharmacology researchers investigating central nervous system drug distribution can employ hydroxymetronidazole as a model polar metabolite probe. The quantified CSF-to-unbound plasma AUC0-τ ratio of 79% ± 16% provides a benchmark for comparative studies of metabolite penetration across the blood-CSF barrier [6]. This application is particularly relevant for laboratories studying the neuropharmacokinetics of nitroimidazole antimicrobials or developing physiologically-based pharmacokinetic (PBPK) models of brain distribution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxymetronidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.